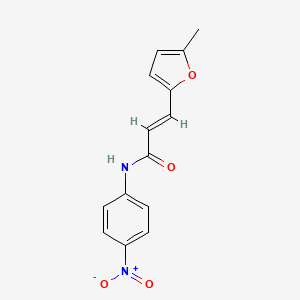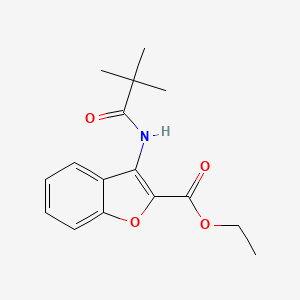![molecular formula C18H11ClFN5O2 B2784971 2-chloro-6-fluoro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 899996-36-2](/img/structure/B2784971.png)
2-chloro-6-fluoro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-fluoro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a complex organic compound. It belongs to a class of molecules known for their potential applications in pharmaceutical research, particularly as kinase inhibitors. These compounds often exhibit significant biological activities, making them valuable for developing new therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide typically involves multiple steps:
Formation of the Pyrazolopyrimidine Core: : This step often starts with the cyclization of appropriate precursors under controlled conditions. Key reagents might include hydrazines, aldehydes, and acid chlorides.
Introduction of the Phenyl Group: : Phenylation can be achieved through coupling reactions, such as Suzuki-Miyaura coupling, employing palladium catalysts and appropriate base conditions.
Chlorination and Fluorination: : Halogenation is done selectively, often using reagents like phosphorus oxychloride for chlorination and N-fluorobenzenesulfonimide for fluorination.
Final Amidation: : The final step typically involves forming the benzamide by reacting an appropriate acid chloride or ester with an amine.
Industrial Production Methods
For industrial-scale production, the synthetic methods are optimized to ensure high yield, purity, and cost-effectiveness. Key considerations include:
Scaling up the reaction conditions while maintaining control over temperature and pressure.
Using robust catalysts that can be easily separated and recycled.
Implementing purification techniques like crystallization and chromatography to ensure high product purity.
化学反応の分析
2-Chloro-6-fluoro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide can undergo various types of chemical reactions:
Oxidation: : Oxidative conditions might alter the pyrazolopyrimidine core or the phenyl ring, potentially leading to different oxidation products.
Reduction: : Reductive conditions can reduce the carbonyl groups present in the structure, yielding corresponding alcohols.
Substitution: : This compound can undergo nucleophilic or electrophilic substitution, especially at the halogenated positions.
Common reagents and conditions:
Oxidizing agents: KMnO₄, CrO₃
Reducing agents: NaBH₄, LiAlH₄
Substitution reagents: Nucleophiles such as amines, thiols under mild conditions.
科学的研究の応用
2-Chloro-6-fluoro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide has diverse applications in scientific research:
Chemistry: : Used as an intermediate in the synthesis of complex molecules.
Biology: : Investigated for its potential as a kinase inhibitor, affecting various signaling pathways.
Medicine: : Explored for its therapeutic potential, especially in cancer treatment due to its ability to inhibit specific enzymes involved in cell proliferation.
Industry: : Utilized in the development of novel materials with specific chemical properties.
作用機序
The compound's mechanism of action involves binding to specific molecular targets, primarily kinases, inhibiting their activity. This inhibition disrupts the phosphorylation processes, critical for cell signaling and growth. By targeting these enzymes, the compound can effectively halt the progression of certain diseases, particularly cancers.
類似化合物との比較
Compared to other kinase inhibitors:
Unique Structural Features: : The presence of both chlorine and fluorine atoms, along with the pyrazolopyrimidine core, imparts unique reactivity and binding affinity.
Similar Compounds: : Other kinase inhibitors include imatinib, erlotinib, and sorafenib. These compounds share a common target mechanism but differ in their specific molecular structures and therapeutic applications.
2-Chloro-6-fluoro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide stands out due to its specific chemical modifications, which could offer improved efficacy or reduced side effects in therapeutic contexts.
Now, that's a comprehensive deep dive into your compound. Got any specific angle you want to explore further?
特性
IUPAC Name |
2-chloro-6-fluoro-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClFN5O2/c19-13-7-4-8-14(20)15(13)17(26)23-24-10-21-16-12(18(24)27)9-22-25(16)11-5-2-1-3-6-11/h1-10H,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDJDSNFWUDVBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClFN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-N-[1-(4-chlorophenyl)-5-methylpyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B2784890.png)


![N-(3-methoxyphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2784895.png)
![4-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2-fluorophenyl)pyrrolidin-2-one](/img/structure/B2784896.png)
![N-[2-(2-nitroethyl)phenyl]morpholine-4-carboxamide](/img/structure/B2784897.png)

![ETHYL 2-METHYL-5-[N-(PHENOXYCARBONYL)4-CHLORO-3-NITROBENZENESULFONAMIDO]-1-BENZOFURAN-3-CARBOXYLATE](/img/structure/B2784900.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2784903.png)




